molecular formula C9H13IO3 B13460206 Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

Cat. No.: B13460206
M. Wt: 296.10 g/mol
InChI Key: XZFMQOMTCGTKBN-UHFFFAOYSA-N
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Description

Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is a bicyclic organic compound characterized by a 3.1.1 bicycloheptane framework. Key structural features include:

  • Bicyclic core: A seven-membered ring system fused with a three-membered oxabicyclo (oxygen-containing) ring.
  • Substituents: An iodomethyl group at position 1 and a methyl ester at position 2.

Properties

Molecular Formula

C9H13IO3

Molecular Weight

296.10 g/mol

IUPAC Name

methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

InChI

InChI=1S/C9H13IO3/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9/h6-7H,2-5H2,1H3

InChI Key

XZFMQOMTCGTKBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2(CC1C2)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves the iodination of a precursor compound followed by esterification. One common method involves the reaction of a bicyclo[3.1.1]heptane derivative with iodine and a suitable esterifying agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring can engage in cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Bicyclo Ring System Variations

The bicyclo[3.1.1]heptane core distinguishes this compound from other bicyclic systems. Key analogs include:

Compound Name Bicyclo System Substituents Key Differences vs. Target Compound Source
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol 2.1.1 (hexane) Iodomethyl, hydroxymethyl Smaller ring (hexane vs. heptane), hydroxyl vs. ester
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate 2.2.1 (heptane) Methyl ester, double bond Different ring fusion (2.2.1), unsaturated bond
(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 3.2.0 (heptane) Thia-aza ring, amino acid substituent Heteroatom arrangement (S and N), pharmacological relevance

Key Observations :

  • Ring Size : The 3.1.1 system introduces unique steric and electronic properties compared to smaller (e.g., 2.1.1 hexane) or differently fused (e.g., 2.2.1) systems. Larger rings may reduce ring strain but increase synthetic complexity.
  • Functional Groups : The iodomethyl and ester groups in the target compound contrast with hydroxyl, carbamate, or thia-aza substituents in analogs, affecting reactivity and solubility.

Insights :

  • The absence of the target compound in commercial listings () suggests it may be a novel or less-explored entity.
  • Higher prices for iodinated analogs (e.g., €585.00 for [2.1.1]hexane derivative) reflect the cost of halogenation and bicyclic synthesis.

Reactivity and Stability

  • Iodine Substituent : The iodomethyl group in the target compound is prone to nucleophilic substitution or elimination, similar to PBV0113 (). However, the larger 3.1.1 ring may slow these reactions compared to smaller systems due to steric hindrance.
  • Ester vs. Alcohol/Carbamate: The methyl ester group enhances electrophilicity at the carbonyl carbon, enabling reactions like hydrolysis or aminolysis, contrasting with hydroxyl or carbamate groups in analogs (e.g., PBWW030 in ).

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